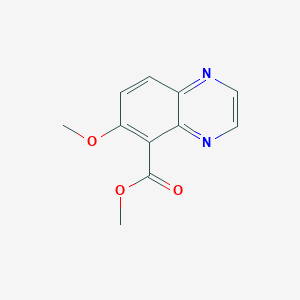![molecular formula C20H36N4O11 B13842499 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one is a chemical compound with the molecular formula C20H36N4O11 and a molecular weight of 508.53. It is a derivative of Gentamicin, an aminoglycoside antibiotic. This compound is often used as a building block in various chemical syntheses.
Métodos De Preparación
The preparation of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves several synthetic routes. One common method is through the synthesis of Gentamicin X2 Sulfate, where this compound is obtained as a by-product. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, especially as a derivative of Gentamicin. In the industry, it is utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one involves its interaction with specific molecular targets and pathways. As a derivative of Gentamicin, it is likely to exert its effects by binding to bacterial ribosomes and inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it an effective antibiotic.
Comparación Con Compuestos Similares
4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one can be compared with other similar compounds, such as other derivatives of Gentamicin. These compounds share similar structural features and mechanisms of action but may differ in their specific chemical properties and applications. Some similar compounds include Gentamicin C1, Gentamicin C2, and Gentamicin C1a. The uniqueness of this compound lies in its specific structure and the particular synthetic routes used to obtain it.
Propiedades
Fórmula molecular |
C20H36N4O11 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
(3aR,6R,7R,7aR)-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-7-hydroxy-1,3a-dimethyl-4,6,7,7a-tetrahydropyrano[4,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C20H36N4O11/c1-20-5-31-18(13(29)16(20)24(2)19(30)35-20)34-15-7(22)3-6(21)14(12(15)28)33-17-9(23)11(27)10(26)8(4-25)32-17/h6-18,25-29H,3-5,21-23H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,20-/m0/s1 |
Clave InChI |
UFVHZHWJZUQEOD-VJHRQCMVSA-N |
SMILES isomérico |
C[C@]12CO[C@@H]([C@@H]([C@H]1N(C(=O)O2)C)O)O[C@H]3[C@@H](C[C@@H]([C@H]([C@@H]3O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)N)N)N |
SMILES canónico |
CC12COC(C(C1N(C(=O)O2)C)O)OC3C(CC(C(C3O)OC4C(C(C(C(O4)CO)O)O)N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
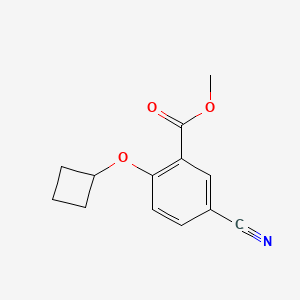
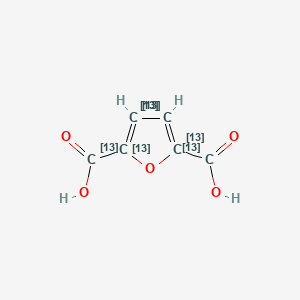
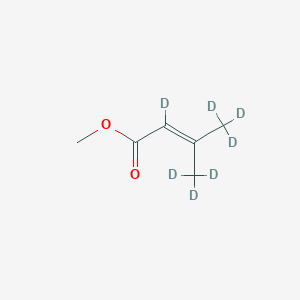

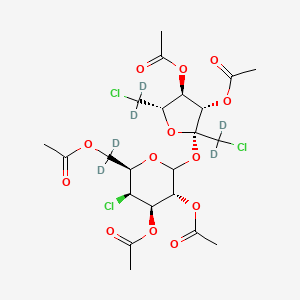
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)
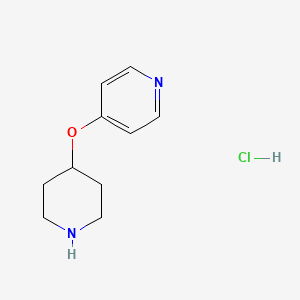
![acetic acid;2-[(Z)-[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13842478.png)
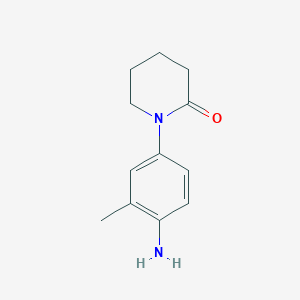
![[(1S,3aR,3bS,9aR,9bR,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13842483.png)
